REACTION_CXSMILES
|
ClCCl.[CH3:4][O:5][C:6]1[CH:7]=[C:8]([CH2:16][CH2:17][CH2:18][CH2:19][C:20]2[CH:25]=[C:24]([O:26][CH3:27])[C:23]([O:28][CH3:29])=[C:22]([O:30][CH3:31])[CH:21]=2)[CH:9]=[C:10]([O:14][CH3:15])[C:11]=1[O:12][CH3:13].FC(F)(F)C(O)=O>C(OCC)(=O)C>[CH3:31][O:30][C:22]1[C:21]2[C:7]3[C:6]([O:5][CH3:4])=[C:11]([O:12][CH3:13])[C:10]([O:14][CH3:15])=[CH:9][C:8]=3[CH2:16][CH2:17][CH2:18][CH2:19][C:20]=2[CH:25]=[C:24]([O:26][CH3:27])[C:23]=1[O:28][CH3:29]
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
1,4-bis(3,4,5-trimethoxyphenyl)butane
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C1OC)OC)CCCCC1=CC(=C(C(=C1)OC)OC)OC
|
Name
|
|
Quantity
|
0.12 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
ferric perchlorate
|
Quantity
|
178 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirred at room temperature for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The resulting solution was washed with 2N-HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was thereafter dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure, whereby brown oil
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
The oil thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified by TLC (silica gel: "MERCK #5744", eluent: 1:1 mixed solvent of ethyl acetate and hexane)
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=CC2=C1C1=C(CCCC2)C=C(C(=C1OC)OC)OC)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 mg | |
YIELD: CALCULATEDPERCENTYIELD | 6% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |